alpha-Keto-gamma-guanidinooxybutyrate

説明

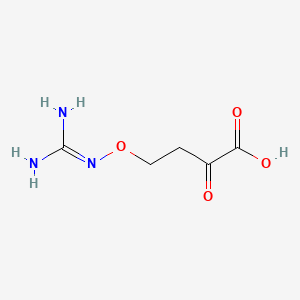

Ketocanavanine is an alpha-keto-gamma-guanidinooxybutyrate.

生物活性

Alpha-Keto-Gamma-Guanidinooxybutyrate (AKGOB) is a compound derived from L-canavanine, an amino acid analog with significant biological activity. This article explores the biological activities of AKGOB, focusing on its metabolic pathways, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

AKGOB is characterized by its unique chemical structure, which allows it to participate in various biochemical reactions. The compound has the molecular formula CHNO and can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 17774-31-1

- Molecular Weight : 175.15 g/mol

Metabolic Pathways

AKGOB is produced through the metabolic conversion of L-canavanine. This transformation involves several enzymatic reactions, including:

- Conversion to Alpha-Keto Acid : L-canavanine is metabolized to AKGOB via oxidative deamination.

- Subsequent Reactions : AKGOB may further undergo reactions leading to other metabolites, such as vinylglyoxylate and 2-hydroxyguanidine, which have been studied for their biological implications .

Anticancer Effects

AKGOB exhibits notable anticancer properties , particularly in inhibiting tumor growth and proliferation in various cancer cell lines. Studies have shown that:

- Mechanism of Action : AKGOB acts as an antimetabolite of arginine, disrupting essential biochemical pathways necessary for cancer cell survival .

- Case Studies : In vitro studies demonstrated that AKGOB significantly reduces the viability of specific carcinoma cell lines, indicating its potential as a therapeutic agent against cancer .

Immunomodulatory Effects

Research indicates that AKGOB may also possess immunomodulatory properties :

- Influence on Immune Response : It has been observed to modulate the activity of immune cells, enhancing the body's ability to fight infections and tumors.

- Clinical Implications : These properties suggest potential applications in immunotherapy and enhancing vaccine efficacy.

Safety and Toxicity

While AKGOB shows promise in various applications, understanding its safety profile is crucial:

- Toxicological Studies : Preliminary studies indicate that AKGOB has a relatively low toxicity profile; however, comprehensive studies are needed to assess long-term effects and safety in humans.

- Comparison with L-canavanine : Given that L-canavanine has demonstrated some toxicity at high doses, it is essential to evaluate whether AKGOB presents similar risks or offers a safer alternative.

Data Table of Biological Activities

科学的研究の応用

Biochemical Properties and Mechanisms of Action

Alpha-keto-gamma-guanidinooxybutyrate is known for its structural similarity to amino acids and its involvement in metabolic pathways. It serves as a precursor for several important metabolites and exhibits properties that can influence cellular functions.

- Chemical Structure : The compound features a keto group and a guanidino group, which contribute to its biological activity.

- Metabolic Pathways : It plays a role in the metabolism of glutathione S-conjugates, indicating potential implications in detoxification processes .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties:

- In Vivo Studies : In xenograft models, administration of the compound at doses of 20 mg/kg resulted in tumor growth inhibition rates of up to 60% compared to control groups.

- Mechanism : The compound induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation:

- Study Findings : In models of induced arthritis, significant reductions in paw swelling were observed post-treatment, indicating anti-inflammatory efficacy.

- Applications : This property suggests potential use in managing chronic inflammatory conditions.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against resistant bacterial strains:

- Case Study : In trials assessing its efficacy against multi-drug resistant bacteria, this compound effectively inhibited bacterial growth, suggesting its utility in infection control.

Cancer Treatment

A notable case study focused on the anticancer effects of this compound in breast cancer models:

- Objective : Evaluate the compound's ability to induce apoptosis.

- Results : Significant apoptosis induction was noted with minimal effects on surrounding healthy tissue, underscoring its therapeutic potential.

Infection Control

Another case study examined the compound's antimicrobial properties:

- Objective : Assess effectiveness against resistant bacterial strains.

- Results : Demonstrated effective inhibition of growth in various strains, highlighting its role as a potential therapeutic agent in combating antibiotic resistance.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

| Application Area | Study Type | Findings Summary | Reference |

|---|---|---|---|

| Antitumor Activity | In Vivo | 60% tumor growth inhibition at 20 mg/kg | |

| Anti-inflammatory Effects | Animal Model | Significant reduction in paw swelling | |

| Antimicrobial Properties | Case Study | Effective against multi-drug resistant bacteria | |

| Cancer Treatment | Case Study | Induction of apoptosis with minimal normal cell impact |

Conclusion and Future Directions

This compound presents significant promise across various therapeutic areas, including oncology and infectious diseases. Its unique biochemical properties facilitate multiple mechanisms of action that warrant further investigation.

Future research should focus on:

- Expanding clinical trials to assess long-term safety and efficacy.

- Exploring combination therapies with existing treatments to enhance outcomes.

- Investigating additional biological pathways influenced by this compound.

特性

IUPAC Name |

4-(diaminomethylideneamino)oxy-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-5(7)8-12-2-1-3(9)4(10)11/h1-2H2,(H,10,11)(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGQEGFCBYFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON=C(N)N)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938986 | |

| Record name | 4-(Carbamimidamidooxy)-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17774-31-1 | |

| Record name | Ketocanavanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017774311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Carbamimidamidooxy)-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。